molecular formula C17H17N3O2 B2938643 1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 871497-71-1

1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2938643
CAS RN: 871497-71-1
M. Wt: 295.342
InChI Key: YXAPTGNGBICIOX-UHFFFAOYSA-N
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Description

1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with a bicyclic structure. It belongs to the family of pyrazolopyridines, which are formed by fusing a pyrazole and a pyridine ring. This compound can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2) .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves various methods. Researchers have explored both preformed pyrazoles or pyridines as starting materials. The synthetic strategies have been systematized based on the method used to assemble the pyrazolopyridine system. These methods have been reported in the literature from 2017 to 2021 .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrazolo[3,4-b]pyridine core with substituents at various positions. The diversity centers include N1, C3, C4, C5, and C6. These substituents significantly impact the compound’s properties and potential applications .


Chemical Reactions Analysis

The chemical reactivity of this compound depends on its functional groups and the specific positions of substitution. Researchers have investigated various reactions to modify the pyrazolo[3,4-b]pyridine scaffold, leading to diverse derivatives with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include solubility, melting point, stability, and spectroscopic characteristics. Experimental data from relevant studies would provide more detailed information .

Mechanism of Action

The precise mechanism of action for 1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid would depend on its specific interactions with biological targets. Further studies are needed to elucidate its mode of action, especially considering its structural similarity to purine bases like adenine and guanine .

Safety and Hazards

Safety information, toxicity, and potential hazards associated with handling or exposure to this compound should be thoroughly investigated. Consult relevant literature and safety guidelines for accurate details .

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-12-4-6-13(7-5-12)10-20-16-15(9-18-20)14(17(21)22)8-11(2)19-16/h4-9H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAPTGNGBICIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C3=NC(=CC(=C3C=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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